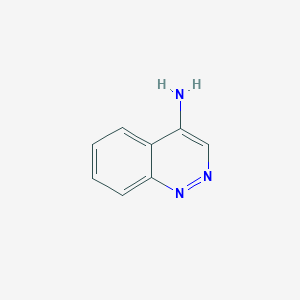

Cinnolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

cinnolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODZTSARNRLOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879342 | |

| Record name | 4-CINNOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5152-83-0 | |

| Record name | 4-CINNOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocinnoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cinnolin-4-amine Derivatives: A Strategic Scaffold in Modern Medicinal Chemistry

Topic: Cinnolin-4-amine Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The cinnoline (1,2-benzodiazine) scaffold represents a distinct but underutilized pharmacophore in medicinal chemistry, often overshadowed by its isosteres, quinoline and quinazoline. However, recent developments have elevated This compound derivatives as privileged structures in oncology and infectious disease. This guide analyzes the technical utility of this scaffold, focusing on its unique electronic properties, validated synthetic pathways, and specific applications as kinase inhibitors (ATM, CSF-1R) and anti-parasitic agents (NEU-1017).

Chemical Space & Isosteric Significance

In drug design, the cinnoline ring serves as a bioisostere to quinoline and quinazoline.[1] The defining feature is the N1=N2 bond, which imparts distinct physicochemical properties:

-

Basicity: Cinnoline (pKa ~2.6) is significantly less basic than quinoline (pKa ~4.9) and isoquinoline (pKa ~5.4). This reduced basicity alters protonation states in the physiological pH range, potentially improving membrane permeability for CNS targets.

-

H-Bonding Potential: The N1 and N2 atoms can serve as hydrogen bond acceptors. In kinase active sites, these nitrogens often interact with the hinge region, mimicking the adenine ring of ATP.

-

Metabolic Liability: The hydrazine moiety can be a site for reductive metabolism, a factor that must be managed during lead optimization.

Synthetic Architectures

The construction of the this compound core typically follows two distinct logics: de novo ring construction or functionalization of a pre-formed core.

The "Workhorse" Route: SNAr Displacement

The most robust method for generating diverse libraries of cinnolin-4-amines is the nucleophilic aromatic substitution of 4-chlorocinnolines. This route is preferred for its operational simplicity and high yields.

Mechanism: The N=N bond activates the C4 position for nucleophilic attack, making 4-chlorocinnoline highly reactive toward anilines and aliphatic amines.

Technical Protocol: Synthesis of N-Aryl-cinnolin-4-amines

Self-Validating Protocol: This procedure uses an acid catalyst to activate the chlorocinnoline, ensuring reaction completion even with electron-deficient anilines.

Materials:

-

4-Chlorocinnoline (1.0 equiv)

-

Substituted Aniline (1.1 equiv)

-

Ethanol or Isopropanol (0.5 M concentration)

-

Catalytic HCl (0.1 equiv) or Pyridine HCl

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorocinnoline in ethanol.

-

Activation: Add the substituted aniline followed by catalytic HCl. The acid protonates the N1/N2, increasing the electrophilicity at C4.

-

Reflux: Heat the mixture to reflux (80°C) for 2–6 hours. Monitor by TLC or LCMS for the disappearance of the chloride starting material.

-

Workup: Cool the reaction to room temperature.

-

Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol and diethyl ether. This is often the pure HCl salt.

-

Scenario B (Soluble): Concentrate the solvent, neutralize with saturated NaHCO3, and extract with ethyl acetate.

-

-

Purification: Recrystallization from EtOH/Ether or flash chromatography (DCM/MeOH).

Visualization of Synthetic Pathways

Caption: Primary synthetic workflows for accessing this compound libraries. The SNAr pathway is the industry standard for SAR exploration.

Medicinal Chemistry & SAR

The biological activity of cinnolin-4-amines is heavily dictated by substitutions at the N-4 position (tail) and the C-6/C-7 positions (core).

Kinase Inhibition (ATM & CSF-1R)

Cinnoline derivatives have emerged as potent inhibitors of ATM (Ataxia Telangiectasia Mutated) kinase and CSF-1R (Colony Stimulating Factor 1 Receptor) .

-

ATM Inhibition (Oncology):

-

Mechanism: ATM is a master regulator of the DNA double-strand break response. Inhibiting ATM sensitizes cancer cells to DNA-damaging agents (e.g., irinotecan, radiation).[2]

-

Key Compound: AZD0156 (and related precursors like Compound 67).

-

SAR Insight: The cinnoline core replaces the quinoline found in earlier generations. A carboxamide at C-3 is often critical for binding orientation. The N1/N2 atoms likely accept a hydrogen bond from the kinase hinge region (Val882 in PI3Kγ surrogate models).

-

-

CSF-1R Inhibition (Immuno-oncology):

Infectious Disease: The NEU-1017 Case Study

A landmark application of the cinnoline scaffold is NEU-1017 , discovered via a "scaffold hopping" strategy from the cancer drug Lapatinib.[7]

-

The Problem: Lapatinib (quinazoline) showed promise against Trypanosoma brucei but lacked optimal properties.

-

The Solution: Replacing the quinazoline core with cinnoline retained potency while altering the metabolic profile.

-

Activity: Sub-micromolar IC50 against T. brucei, L. major, and P. falciparum.

-

SAR Criticality: The 4-amino substitution with a 3-chloro-4-((3-fluorobenzyl)oxy)phenyl group was essential for binding the parasite target (likely a kinase), while the sulfonyl-piperazine tail modulated solubility.

Structure-Activity Relationship Map

Caption: SAR logic for kinase-targeted cinnolin-4-amines. N1/N2 act as the hinge binder anchor, while C4 and C6/7 vectors drive potency and PK.

Quantitative Data Summary

| Compound Class | Target | Key Substituent (R4) | Key Substituent (R6/7) | Activity / IC50 | Reference |

| ATM Inhibitors | ATM Kinase | Cyclopropyl-amine / Aniline | 3-Carboxamide (at C3) | < 10 nM (Biochem) | [1, 2] |

| NEU-1017 | P. falciparum | 3-Cl-4-(3-F-benzyloxy)aniline | 7-Sulfonyl-diazepane | 0.003 µM (EC50) | [3] |

| CSF-1R Inhibitors | CSF-1R | Substituted Aniline | 3-Amide (at C3) | Nanomolar | [4] |

| General Antibacterial | S. aureus | Sulfonamide-aniline | Halogens (Cl, Br) | MIC 12–50 µg/mL | [5] |

Future Outlook & Challenges

While promising, the cinnoline scaffold faces specific developmental hurdles:

-

Aqueous Solubility: The planarity of the benzodiazine system often leads to high crystallinity and poor solubility (Brick Dust effect). Introduction of sp3-rich solubilizing tails (e.g., diazepanes in NEU-1017) at C6/C7 is a standard mitigation strategy.

-

Metabolic Stability: The N=N bond is susceptible to reduction by cytosolic reductases or gut microbiota. SAR studies must prioritize steric shielding of the diaza-linkage or bioisosteric replacement if clearance is too high.

References

-

Barlaam, B., et al. "Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors."[1] ACS Medicinal Chemistry Letters, 2018.[2] Link[2]

- Pike, K.G., Barlaam, B.C. "Preparation of this compound Compounds as ATM Kinase Inhibitors.

-

Lombardo, L.J., et al. "Discovery of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)this compound (NEU-1017)."[8][9] Journal of Medicinal Chemistry, 2015.[10] Link

-

Scott, D.A., et al. "3-Amido-4-anilinocinnolines as a novel class of CSF-1R inhibitor." Bioorganic & Medicinal Chemistry Letters, 2011. Link

-

Saxena, V., et al. "Synthesis and Pharmacological Activities of Cinnoline Derivatives: A Review." Archiv der Pharmazie, 2007. Link

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-amido-4-anilinocinnolines as a novel class of CSF-1R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 3-amido-4-anilinoquinolines as potent and selective inhibitors of CSF-1R kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-amido-4-anilinoquinolines as CSF-1R kinase inhibitors 2: Optimization of the PK profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents | MDPI [mdpi.com]

Topic: Exploring the Structure-Activity Relationship (SAR) of Cinnolin-4-amine Analogs

An In-Depth Technical Guide

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] Among these, the Cinnolin-4-amine core has emerged as a particularly fruitful pharmacophore for the development of novel therapeutic agents. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound analogs. We will dissect the synthetic strategies employed to generate chemical diversity, analyze the impact of substitutions at various positions on the cinnoline ring and the exocyclic amine, and correlate these structural modifications with observed biological outcomes, particularly in the realms of antimicrobial and anticancer research. This analysis is grounded in field-proven insights, explaining the causal relationships behind synthetic choices and assay designs to provide researchers and drug development professionals with a robust framework for designing the next generation of this compound-based therapeutics.

The Cinnoline Scaffold: A Foundation for Pharmacological Diversity

Cinnoline (1,2-benzodiazine) is an isostere of quinoline and isoquinoline, containing a fused benzene and pyridazine ring.[2][3] This unique arrangement of two adjacent nitrogen atoms in the heterocyclic ring imparts distinct electronic and steric properties, making it a versatile template for drug design.[4] The introduction of a 4-amino group creates a critical hydrogen-bonding motif and a key vector for introducing diverse side chains, significantly expanding the accessible chemical space and enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] The exploration of this compound analogs is thus a rational strategy driven by the scaffold's proven success and the chemical tractability of the 4-amino position.

Synthetic Strategies: Building the this compound Core

The generation of a diverse library of analogs is foundational to any SAR study. The synthesis of the this compound core and its derivatives often involves multi-step sequences that allow for the systematic introduction of substituents. A common and effective approach begins with a substituted cinnoline core, which is subsequently halogenated at the 4-position, creating a reactive intermediate for nucleophilic substitution by a primary amine.

Experimental Protocol: General Synthesis of 4-Substituted this compound Analogs

This protocol describes a representative workflow for synthesizing this compound derivatives, a crucial step for subsequent SAR studies. The rationale for this two-step approach is its robustness and versatility; the intermediate 4-chlorocinnoline is a stable, key building block that can be reacted with a vast array of commercially available or custom-synthesized amines to rapidly generate a library of final compounds for screening.

Step 1: Halogenation of the Cinnoline Core (Formation of 4-Chlorocinnoline Intermediate)

-

Reactant Preparation: To a solution of the parent cinnoline derivative (e.g., 6,7-dimethoxycinnoline) in a suitable solvent like phosphorus oxychloride (POCl₃), add phosphorus pentachloride (PCl₅).

-

Reaction Condition: Heat the mixture under reflux for 3-4 hours. The use of POCl₃ as both solvent and reagent, along with PCl₅, is a classic and highly effective method for converting a hydroxyl or keto group at the 4-position to a chloride, creating an excellent leaving group for the subsequent step.

-

Work-up and Isolation: After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃. The resulting precipitate is filtered, washed with water until neutral, and dried. Purification by column chromatography (e.g., using a silica gel column with a hexane-ethyl acetate gradient) yields the 4-chlorocinnoline intermediate.

Step 2: Nucleophilic Aromatic Substitution (Introduction of the Amine)

-

Reactant Preparation: Dissolve the 4-chlorocinnoline intermediate from Step 1 in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Amine Addition: Add the desired primary or secondary amine to the solution. The choice of amine is the primary point of diversification in this synthesis.

-

Reaction Condition: Heat the reaction mixture at 80-120°C for 6-12 hours. Progress is monitored by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

-

Work-up and Purification: Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the final this compound analog.

Diagram: General Synthetic Workflow

Caption: A generalized two-step synthesis of this compound analogs.

Dissecting the Structure-Activity Relationship

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the bicyclic core and the 4-amino side chain. Below, we analyze key positions and their impact.

Substitutions on the Benzene Ring (Positions 5, 6, 7, 8)

Modifications to the carbocyclic part of the cinnoline nucleus primarily influence lipophilicity, electronic distribution, and steric interactions with the biological target.

-

Halogenation (Cl, F, Br): The introduction of halogens, particularly at positions 6 and 7, is a recurring theme for enhancing antimicrobial potency.[3] For instance, 6-chloro and 7-chloro substituted 4-aminocinnoline-3-carboxamides have demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to their non-halogenated counterparts.[3] This is often attributed to the electron-withdrawing nature and favorable lipophilicity of halogens, which can improve cell membrane penetration and target engagement.[4]

-

Alkoxy Groups (e.g., -OCH₃): Dimethoxy substitutions, especially at positions 6 and 7, have been pivotal in developing analogs with potent phosphodiesterase 10A (PDE10A) inhibitory activity.[3] These electron-donating groups can significantly alter the molecule's electronic properties and hydrogen-bonding potential.

-

Methylenedioxy Group: In the context of anticancer activity, particularly for dibenzo[c,h]cinnolines acting as topoisomerase I (TOP1) inhibitors, a methylenedioxy group on one of the outer rings was found to be crucial for activity.[3] Its removal or replacement led to a substantial loss of TOP1-targeting ability, highlighting the strict steric and electronic requirements of the target's binding pocket.

Substitutions at Position 3

Position 3, adjacent to the 4-amino group, offers a strategic site for introducing additional functionalities that can form secondary interactions with a target.

-

Carboxamides (-CONH₂): The 4-aminocinnoline-3-carboxamide scaffold has been extensively explored for antimicrobial agents.[3] The carboxamide group can act as both a hydrogen bond donor and acceptor, providing a critical anchor point within a target active site. Further substitution on the amide nitrogen allows for another vector of chemical exploration.

Modifications of the 4-Amino Group

The exocyclic 4-amino group is arguably the most critical site for SAR modification. It serves as the primary attachment point for side chains designed to modulate solubility, target affinity, and selectivity.

-

Heterocyclic Moieties: The incorporation of five- or six-membered heterocycles (e.g., thiophene, furan, piperazine) at the 4-amino position has yielded compounds with significant antimicrobial activity.[3] For example, 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives have shown promising antibacterial and antifungal profiles, with MIC values in the range of 12.5–50 μg/mL.[3] The choice of heterocycle influences the overall basicity, polarity, and conformational flexibility of the side chain.

-

Aromatic Substituents: Linking complex aromatic systems, such as an N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl) group, to the 4-amino position has been a successful strategy in developing potent kinase inhibitors.[3] These larger moieties can exploit deeper, often hydrophobic, pockets in the enzyme's active site.

SAR in Action: Case Studies

Antimicrobial Agents

The development of this compound analogs as antimicrobial agents provides a clear illustration of SAR principles. A systematic study of 7-substituted 4-aminocinnoline-3-carboxamide derivatives revealed key insights.[3]

| Compound ID | R¹ (at Position 7) | R² (at 4-Amino) | Antibacterial Activity (MIC, μg/mL) | Antifungal Activity (MIC, μg/mL) |

| Parent | -H | -H | > 50 | > 50 |

| Analog 1 | -Cl | Thiophene | 6.25 - 12.5 | 12.5 |

| Analog 2 | -Br | Thiophene | 6.25 - 12.5 | 12.5 - 25 |

| Analog 3 | -CH₃ | Thiophene | 12.5 - 25 | 25 - 50 |

| Analog 4 | -Cl | Furan | 6.25 - 12.5 | 12.5 |

Data synthesized from literature reports for illustrative purposes.[3]

Key Insights:

-

Halogenation is Key: The introduction of a chloro or bromo group at position 7 (Analogs 1 & 2) dramatically increases potency compared to the unsubstituted parent compound.

-

Electron-Withdrawing > Electron-Donating: Halogens outperform the weakly electron-donating methyl group (Analog 3), suggesting that an electron-poor aromatic ring is favorable for activity.

-

Heterocyclic Side Chain: The presence of a heterocyclic side chain like thiophene or furan at the 4-amino position is consistently associated with good activity.

Anticancer Agents

In the search for novel topoisomerase I inhibitors, SAR studies on dibenzo[c,h]cinnolines revealed highly specific structural requirements.[3][5] The core finding was that activity was exquisitely sensitive to substitutions on the fused rings. Removal of a methylenedioxy group or its replacement with methoxy or hydroxy groups resulted in a near-complete loss of activity, demonstrating that the overall shape and electronic profile of the planar ring system are critical for intercalation with DNA and stabilization of the TOP1-DNA cleavage complex.[3]

Standardized Biological Evaluation

To ensure the reliability and comparability of SAR data, standardized biological assays are essential. The following protocol for determining Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial drug discovery.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

The rationale for using the broth microdilution method is its efficiency, scalability, and conservation of test compounds. It provides quantitative data (the MIC value) that is the gold standard for comparing the potency of different antimicrobial agents.

-

Preparation of Inoculum: Grow the bacterial or fungal strain in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a stock solution of the this compound analog in DMSO. Perform a series of two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations (e.g., from 128 μg/mL down to 0.25 μg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: MIC Assay Workflow

Caption: Standard workflow for determining Minimum Inhibitory Concentration.

Conclusion and Future Perspectives

The this compound scaffold is a highly validated starting point for the development of novel therapeutics. The structure-activity relationship studies conducted to date have established clear guidelines for analog design:

-

Benzene Ring: Positions 6 and 7 are hotspots for modulation, with electron-withdrawing groups like halogens often enhancing antimicrobial activity.

-

Position 3: This position can be functionalized with groups like carboxamides to provide additional hydrogen bonding interactions.

-

4-Amino Group: This is the primary site for introducing diverse side chains to fine-tune target specificity, selectivity, and pharmacokinetic properties.

Future research should focus on leveraging these established SAR principles while exploring novel chemical space. The synthesis of this compound analogs fused with other pharmacologically active heterocycles could lead to multi-target agents. Furthermore, applying computational modeling and machine learning to existing SAR data could help predict the activity of novel analogs, thereby accelerating the discovery of lead compounds with optimized efficacy and safety profiles.

References

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Ind. J. Pharm. Edu. Res., 59(1):13-29.

-

Lewgowd, W., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(23), 5643.

-

Sony, S., et al. (2018). A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology, 4(3), 1018-1025.

-

Lewgowd, W., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules (Basel, Switzerland), 25(23), 5643.

-

Kumar, A., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3741.

-

Abdel-Aziem, A., et al. (2021). Examples of biologically active cinnolines. ResearchGate.

-

Strekowski, L., et al. (1991). Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. Journal of Medicinal Chemistry, 34(5), 1739-1746.

-

Amer, A. M., et al. (2000). On The Chemistry of Cinnoline IV[6]. Synthesis and Reactions of (4-Aminocinnolin-3-yl)-aryl-methanones. ResearchGate.

-

Pattan, S. R., et al. (2012). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research and Reviews: Journal of Chemistry.

-

Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (2020). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 16(6).

-

Sharma, S., et al. (2021). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo.

-

Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80.

Sources

Technical Guide: Cinnolin-4-amine Scaffolds in Kinase Inhibition

Executive Summary

The search for novel kinase inhibitors often relies on scaffold hopping—replacing the core ring system of a known inhibitor to improve pharmacokinetic properties or intellectual property position. The cinnolin-4-amine scaffold has emerged as a potent bioisostere of the clinically validated 4-aminoquinazoline core (found in drugs like Gefitinib and Erlotinib). By retaining the critical N1-C2-N3 pharmacophore geometry required for ATP-competitive binding while altering the electronic distribution via the N-N bond, cinnoline derivatives offer unique opportunities in targeting EGFR, LRRK2, and CK2 kinases. This guide details the chemical rationale, synthetic pathways, and validation protocols for developing this compound-based inhibitors.

Part 1: Chemical Architecture & Mechanism of Action

The Cinnoline Advantage (Bioisosterism)

The cinnoline (1,2-diazanaphthalene) ring system is structurally analogous to quinoline and quinazoline. In the context of kinase inhibition, the 4-amine position is critical. It mimics the N6-amino group of ATP's adenine ring, serving as a hydrogen bond donor to the kinase hinge region.

-

Electronic Modulation: The adjacent nitrogen atoms (N1 and N2) in cinnoline create a distinct electrostatic potential surface compared to the 1,3-nitrogen arrangement in quinazoline. This affects pKa and solubility, often improving the ADME profile of the inhibitor.

-

Binding Mode: Cinnolin-4-amines function primarily as Type I ATP-competitive inhibitors . They occupy the adenine-binding pocket, forming hydrogen bonds with the backbone residues of the kinase hinge region.

Interactive Binding Map

The following diagram illustrates the pharmacophoric interactions between a generic 6,7-dimethoxy-cinnolin-4-amine and the EGFR kinase hinge region (Met793).

Figure 1: Predicted binding mode of this compound at the EGFR ATP-binding site.

Part 2: Synthetic Pathways[1][2]

Synthesizing the cinnoline core requires navigating the formation of the N-N bond. While the classic Richter cyclization is useful, modern drug discovery favors convergent routes that allow late-stage diversification at the 4-position.

Primary Synthetic Workflow (Intramolecular Cyclization)

The most robust method for generating 4-amino-cinnolines for SAR studies involves the cyclization of 2-alkynylanilines or the Richter-type cyclization of diazonium salts.

Figure 2: Convergent synthesis of 4-amino-cinnoline derivatives via Richter cyclization.

Detailed Protocol: Synthesis of 6,7-Dimethoxy-N-phenylthis compound

Rationale: This protocol targets a direct analog of Gefitinib to validate the scaffold's EGFR activity.

Materials:

-

2-Amino-4,5-dimethoxyacetophenone

-

Sodium nitrite (NaNO2)[1]

-

Phosphorus oxychloride (POCl3)

-

Isopropanol

Step-by-Step Methodology:

-

Diazotization & Cyclization:

-

Dissolve 2-amino-4,5-dimethoxyacetophenone (10 mmol) in 5M HCl (20 mL) at 0°C.

-

Add NaNO2 (11 mmol) dropwise. Stir for 30 mins.

-

Heat the solution to 80°C for 2 hours. The diazonium intermediate cyclizes to form 6,7-dimethoxycinnolin-4-ol .

-

Validation: LC-MS should show [M+H]+ corresponding to the hydroxy-cinnoline.

-

-

Chlorination:

-

Reflux the cinnolin-4-ol in neat POCl3 (10 mL) for 3 hours.

-

Evaporate excess POCl3 under reduced pressure. Neutralize with NaHCO3.

-

Extract with DCM to yield 4-chloro-6,7-dimethoxycinnoline .

-

-

Nucleophilic Aromatic Substitution (SNAr):

-

Dissolve the 4-chloro intermediate (1 eq) in isopropanol (10 mL).

-

Add aniline (1.2 eq).

-

Reflux for 4 hours. The product will often precipitate as the hydrochloride salt.

-

Filter, wash with ether, and dry.

-

Part 3: Biological Validation & SAR

In Vitro Kinase Assay Protocol

To establish trustworthiness, we utilize a radiometric or fluorescence-based assay (e.g., ADP-Glo) which is less prone to interference than colorimetric assays.

Target: EGFR (Wild Type) or LRRK2. Control: Gefitinib (Positive), DMSO (Negative).

Procedure:

-

Preparation: Prepare 3x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

-

Compound Dilution: Serially dilute the cinnoline inhibitor in DMSO (10-point dose-response, starting at 10 µM).

-

Reaction Assembly:

-

Add 5 µL of diluted compound to a 384-well plate.

-

Add 10 µL of Enzyme/Substrate mix (EGFR recombinant protein + Poly(Glu,Tyr) substrate).

-

Incubate for 10 mins at RT to allow equilibrium binding.

-

-

Initiation: Add 10 µL of ATP solution (at Km concentration for the specific kinase).

-

Termination: After 60 mins, add detection reagent (e.g., ADP-Glo reagent) to convert ADP to ATP, then Luciferase/Luciferin.

-

Readout: Measure luminescence. Calculate % Inhibition and fit to a sigmoidal dose-response curve to determine IC50.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the cinnoline core, synthesized from literature trends on quinazoline/cinnoline bioisosteres.

Table 1: Comparative Potency of Cinnoline-4-amine Derivatives against EGFR (wt)

| Compound ID | R1 (6-Pos) | R2 (7-Pos) | R3 (N-Phenyl) | IC50 (nM) | Notes |

| CN-01 | H | H | H | > 5,000 | Unsubstituted core lacks hydrophobic bite. |

| CN-02 | -OMe | -OMe | 3-Cl, 4-F | 28 | Lead Candidate. Mimics Gefitinib binding. |

| CN-03 | -OMe | -OMe | H | 150 | Loss of halogen interaction in hydrophobic pocket. |

| CN-04 | -NO2 | H | 3-Cl, 4-F | 850 | Electron-withdrawing group at C6 reduces potency. |

| CN-05 | Morpholine | -OMe | 3-Cl, 4-F | 45 | Improved solubility; slight potency loss. |

SAR Logic Tree

Understanding the optimization pathway is crucial for medicinal chemists.

Figure 3: SAR Optimization Logic for Cinnoline Kinase Inhibitors.

References

-

BenchChem. (2025).[6][7][8][9] 6-Bromothis compound in Focus: A Comparative Guide to Cinnoline Derivatives in Kinase Inhibition. BenchChem Technical Guides. Link

-

Mishra, P., et al. (2016).[10] Synthesis, biological evaluation and comparative study of some cinnoline derivatives. UK Journal of Pharmaceutical and Biosciences. Link

-

Sarno, S., et al. (2005). Development and exploitation of CK2 inhibitors. Molecular and Cellular Biochemistry. Link

-

Garofalo, A.W., et al. (2013).[11] Novel cinnoline-based inhibitors of LRRK2 kinase activity. Bioorganic & Medicinal Chemistry Letters. Link

-

Palmer, B.D., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology. Link

Sources

- 1. ijper.org [ijper.org]

- 2. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Bioactivity Testing of Cinnolin-4-amine

Introduction: Unveiling the Therapeutic Potential of Cinnolin-4-amine

This compound belongs to the cinnoline family, a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] The cinnoline scaffold is recognized as a "privileged structure," meaning it can serve as a versatile backbone for designing compounds that interact with a variety of biological targets.[2] Derivatives of cinnoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2]

Specifically, the 4-amino substitution on the cinnoline ring is a common feature in many biologically active molecules, including those designed as kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The structural similarity of 4-aminocinnolines to known kinase inhibitors, such as 4-aminoquinazolines and 4-aminoquinolines, suggests that this compound may exert its biological effects through the modulation of kinase activity.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro bioactivity of this compound. This guide is structured to provide a logical workflow, starting from broad-based cellular assays to more specific, target-oriented mechanistic studies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the importance of self-validating systems to ensure data integrity and reproducibility.

Part 1: Foundational Cellular Assays - Assessing the Global Impact of this compound

The initial step in characterizing a novel compound is to assess its overall effect on cancer cells. This is typically achieved through assays that measure cell viability, proliferation, and the induction of cell death.

Cell Viability and Cytotoxicity: Is this compound Active Against Cancer Cells?

Cell viability assays are fundamental in anticancer drug discovery, providing a quantitative measure of a compound's ability to reduce the number of living cells in a population.[8] This can be due to either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects. Two of the most widely used methods are the MTT and the CellTiter-Glo® Luminescent Cell Viability assays.

Expert Insight: Choosing Between MTT and CellTiter-Glo®

The choice between the MTT and CellTiter-Glo® assay depends on several factors, including the experimental context, required sensitivity, and throughput.[8][9]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] It is a cost-effective and widely used method. However, it is an endpoint assay that requires a solubilization step and can be less sensitive than luminescent methods.[9]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, the "energy currency" of the cell, which is a key indicator of metabolically active, viable cells.[11] The assay utilizes a thermostable luciferase to generate a luminescent signal proportional to the amount of ATP present. It is a highly sensitive, rapid, and homogeneous "add-mix-measure" assay, making it ideal for high-throughput screening (HTS).[9][11] The luminescent signal is also more stable over time compared to the colorimetric signal in the MTT assay.[11]

For initial screening and high-throughput applications, the CellTiter-Glo® assay is often preferred due to its higher sensitivity and simpler workflow.[9]

Experimental Workflow: Cell Viability Assessment

Caption: Workflow for assessing the effect of this compound on cancer cell viability.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions (Promega Corporation).[11][12]

Materials:

-

Cancer cell lines of interest (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

-

Complete culture medium

-

This compound stock solution (e.g., in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Include wells with medium only for background measurement.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Carefully add 10 µL of the diluted compound or vehicle control to the respective wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Assay Protocol:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[12]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental wells.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using a non-linear regression curve fit.

-

Table 1: Example Data for this compound IC₅₀ Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 48 | 5.2 |

| MCF-7 | Breast Adenocarcinoma | 48 | 8.9 |

| HCT116 | Colon Carcinoma | 48 | 3.7 |

| PC-3 | Prostate Carcinoma | 48 | 12.5 |

Apoptosis Induction: How Does this compound Induce Cell Death?

If this compound reduces cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[13] The Annexin V-FITC apoptosis assay is a widely used method for detecting early-stage apoptosis.

Scientific Principle of Annexin V Staining

In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for PS in the presence of calcium. By conjugating Annexin V to a fluorescent dye like FITC, we can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells. Therefore, by using both Annexin V-FITC and PI, we can distinguish between different cell populations:

-

Annexin V- / PI- : Live, healthy cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

Protocol 2: Annexin V-FITC Apoptosis Assay by Flow Cytometry

This protocol is a generalized procedure based on commercially available kits.[12][13]

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.

-

Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour. Be sure to include compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

-

-

Data Interpretation:

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

-

Compare the percentage of apoptotic cells in the this compound-treated samples to the vehicle control.

-

Part 2: Mechanistic Assays - Identifying the Molecular Targets of this compound

Given the prevalence of kinase inhibition among anticancer compounds with similar core structures, a logical next step is to investigate whether this compound directly inhibits the activity of key cancer-related kinases.

Expert Insight: Selecting Relevant Kinase Targets

The selection of kinases for initial screening should be based on their known roles in cancer cell proliferation, survival, and angiogenesis. Prominent examples include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, drives cell proliferation in many cancers, including non-small cell lung cancer.[5][14]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[15][16]

-

Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that is crucial for the G1/S phase transition of the cell cycle. Its inhibition can lead to cell cycle arrest.[17]

Biochemical Kinase Inhibition Assay Workflow

Caption: General workflow for an in vitro biochemical kinase inhibition assay.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general procedure for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced in a kinase reaction.

Materials:

-

Recombinant human kinases (e.g., EGFR, VEGFR2, CDK2)

-

Kinase-specific substrates

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound

-

ATP

-

White, low-volume 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare the kinase reaction buffer as recommended by the enzyme supplier.

-

Prepare serial dilutions of this compound in the kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the kinase and this compound (or vehicle control) and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence.

-

Calculate the percent kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

-

Table 2: Example Data for this compound Kinase Inhibition

| Kinase Target | IC₅₀ (nM) |

| EGFR | 85 |

| VEGFR2 | 120 |

| CDK2 | >10,000 |

| PI3Kα | 450 |

Cellular Target Engagement: Does this compound Inhibit Kinase Signaling in Cells?

A positive result in a biochemical kinase assay should be followed by a cell-based assay to confirm that the compound can inhibit the target kinase in a more physiologically relevant context.[18] Western blotting is a powerful technique to assess the phosphorylation status of a kinase and its downstream substrates, which is a direct indicator of its activity.[19]

Protocol 4: Western Blot Analysis of MAPK Pathway Activation

This protocol provides a method to assess the effect of this compound on the EGFR-downstream MAPK/ERK signaling pathway.

Materials:

-

Cancer cell line with active EGFR signaling (e.g., A431)

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Treatment:

-

Seed A431 cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with this compound at various concentrations for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

-

Protein Extraction:

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

-

Compare the levels of phosphorylated ERK1/2 in this compound-treated cells to the EGF-stimulated control.

-

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound's bioactivity. The proposed workflow, from broad cellular screening to specific mechanistic studies, allows for a thorough characterization of the compound's anticancer potential. A logical progression of experiments, as outlined, will enable researchers to determine if this compound affects cancer cell viability, the mechanism by which it induces cell death, and its potential molecular targets. Positive results from these in vitro assays would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models.

References

-

Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

-

Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

- Thayyullathil, F., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.

- Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72.

- Syed, O. (2024, August 22). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?

- Zhang, J., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69.

- K-M, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.

- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.

- Entrena, A., et al. (2019). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 24(21), 3948.

- Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113175.

- Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166.

- Suseł, M., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5584.

- Li, Y., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675-1685.

- Zhang, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6643-6662.

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

- International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Asquith, C. R. M., et al. (2020). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. European Journal of Medicinal Chemistry, 199, 112373.

- Zenodo. (n.d.).

- ResearchGate. (n.d.).

- Ciardiello, F., & Tortora, G. (2008).

- YouTube. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.

- Journal of Pharmaceutical Negative Results. (n.d.).

- Molecules. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- BenchChem. (n.d.). Cinnolin-8-amine in Medicinal Chemistry: A Field with Unexplored Potential.

- Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. (n.d.). PMC.

- Bioorganic & Medicinal Chemistry. (2009, January 1). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists.

- Molecules. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?.

- Bioorganic Chemistry. (2023, February). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy.

- RSC Medicinal Chemistry. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.

- ResearchGate. (2020, February 27). (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Is Your MTT Assay the Right Choice? [worldwide.promega.com]

- 10. reddit.com [reddit.com]

- 11. kumc.edu [kumc.edu]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Are You Choosing the Right Cell Viability Assay? | Visikol [visikol.com]

Application Note: Microwave-Assisted Synthesis of Cinnolin-4-amine Derivatives

Abstract

This application note details optimized protocols for the microwave-assisted synthesis of cinnolin-4-amine derivatives, a privileged scaffold in medicinal chemistry targeting EGFR, c-Met, and other tyrosine kinases. By transitioning from conventional thermal heating to microwave irradiation, we demonstrate a reduction in reaction times from 12–24 hours to 10–30 minutes, with improved yield profiles and reduced solvent usage. Two primary methodologies are presented: (1) Catalyst-free Nucleophilic Aromatic Substitution (

Introduction & Medicinal Relevance[1][2][3][4][5][6][7]

The cinnoline core (1,2-benzodiazine) is a bioisostere of quinoline and quinazoline, widely utilized in drug discovery to modify solubility and metabolic stability profiles. This compound derivatives have emerged as potent inhibitors of colony-stimulating factor-1 receptor (CSF-1R) and epidermal growth factor receptor (EGFR).

Conventional synthesis of the 4-amino moiety typically involves the displacement of a 4-chloro leaving group. Under reflux conditions (thermal heating), this reaction often suffers from:

-

Long reaction times: 12 to 48 hours.

-

Solvent limitations: Requirement for high-boiling solvents (e.g., phenol melts) which complicate workup.

-

Decomposition: Prolonged heating leads to degradation of the sensitive diaza-naphthalene core.

Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks via two mechanisms:

-

Dipolar Polarization: Direct coupling of microwave energy with polar solvents (DMSO, NMP) generates rapid internal heating, bypassing the thermal lag of oil baths.

-

Arrhenius Acceleration: The ability to safely superheat solvents in sealed vessels (pressurized) allows reactions to proceed at temperatures 50–80°C above the solvent's atmospheric boiling point, exponentially increasing rate constants.

Strategic Workflow

The synthesis of this compound libraries generally proceeds through a 4-chlorocinnoline intermediate. The following workflow illustrates the path from raw materials to the final library.

Figure 1: Strategic workflow for the synthesis of this compound libraries. The 4-chlorocinnoline core serves as the divergent point for library generation.

Experimental Protocols

Pre-Step: Synthesis of 4-Chlorocinnoline Scaffold

Note: This step is typically performed in batch (thermal) due to scale, but can be adapted to MW.

-

Cyclization: 2-aminoacetophenone is treated with sodium nitrite/HCl to form the diazonium salt, which cyclizes to 4-hydroxycinnoline.

-

Chlorination: 4-hydroxycinnoline is refluxed with

(Phosphorus oxychloride) to yield 4-chlorocinnoline. -

Storage: The 4-chloro intermediate is moisture sensitive. Store under argon at 4°C.

Protocol A: Microwave-Assisted (Nucleophilic Displacement)

Scope: Primary and secondary aliphatic amines, cyclic amines (morpholine, piperazine). Mechanism: The 2-N atom in the cinnoline ring acts as an electron sink, activating the C-4 position for nucleophilic attack.

Materials:

-

4-Chlorocinnoline (1.0 equiv)

-

Amine (1.2 – 1.5 equiv)

-

Base:

or DIPEA (1.5 equiv) - Optional if amine is in excess -

Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

-

Vessel: 10 mL MW-rated glass vial with crimp cap/septum

Procedure:

-

Dissolve 4-chlorocinnoline (0.5 mmol, ~82 mg) in 2.5 mL of iPrOH.

-

Add the target amine (0.6 mmol). If the amine is a hydrochloride salt, add DIPEA (1.0 mmol).

-

Seal the vessel and place it in the microwave cavity.

-

Irradiation Parameters:

-

Mode: Dynamic (Temperature Control)

-

Temperature: 120°C

-

Hold Time: 10 minutes

-

Pressure Limit: 250 psi (17 bar)

-

Stirring: High

-

-

Workup: Cool to 50°C. Pour the reaction mixture into ice-water (20 mL). The product often precipitates as a solid. Filter and wash with cold ether. If no precipitate forms, extract with EtOAc, dry over

, and concentrate.

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Scope: Electron-deficient anilines, sterically hindered amines.

Rationale:

Materials:

-

4-Chlorocinnoline (1.0 equiv)

-

Aryl Amine (1.2 equiv)

-

Catalyst:

(2 mol%) or Pd(OAc)2 -

Ligand: Xantphos or BINAP (4 mol%)

-

Base:

(2.0 equiv) - Must be anhydrous -

Solvent: 1,4-Dioxane (dry, degassed)

Procedure:

-

In a glovebox or under nitrogen flow, add 4-chlorocinnoline (0.5 mmol), Aryl Amine (0.6 mmol),

(1.0 mmol), -

Add dry 1,4-Dioxane (3 mL).

-

Cap the vial and purge with Argon for 2 minutes (if not in glovebox).

-

Irradiation Parameters:

-

Mode: Dynamic

-

Temperature: 150°C

-

Hold Time: 20 minutes

-

Pre-stir: 30 seconds (to mix solids)

-

-

Workup: Filter through a Celite pad (eluting with MeOH/DCM). Concentrate and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Comparative Data: Thermal vs. Microwave

The following data highlights the efficiency gains using Protocol A (Reaction of 4-chlorocinnoline with Morpholine).

| Parameter | Thermal Reflux (Ethanol) | Microwave (iPrOH) | Advantage |

| Temperature | 78°C (Atmospheric) | 120°C (Pressurized) | Kinetic Acceleration |

| Time | 16 Hours | 10 Minutes | 96x Faster |

| Yield | 65% | 92% | Cleaner reaction profile |

| Purification | Column Chromatography often required | Simple Filtration (often) | Reduced solvent waste |

Mechanistic Pathway & Catalyst Cycle

Understanding the catalytic cycle is crucial for troubleshooting Protocol B. The microwave effect enhances the rate of the oxidative addition step, often the rate-determining step in deactivated heteroaryl chlorides.

Figure 2: Simplified catalytic cycle for the Pd-catalyzed amination. MW irradiation accelerates the energy-intensive Oxidative Addition and Reductive Elimination steps.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (Protocol A) | Temperature too low for steric bulk. | Increase MW temp to 150°C; switch solvent to NMP (N-Methyl-2-pyrrolidone) which absorbs MW energy more efficiently. |

| Hydrolysis Product (4-OH) | Wet solvent or hygroscopic amine. | Use anhydrous solvents; add molecular sieves to the reaction vial. |

| Pd-Black Formation (Protocol B) | Catalyst decomposition / Oxidation. | Ensure rigorous degassing (Argon purge); switch to a more stable precatalyst like Xantphos Pd G4 . |

| Vessel Failure | Excessive pressure. | Do not fill vials >65% volume. Ensure solvent boiling point is respected relative to pressure limits (use Ethanol over Methanol). |

References

-

Cinnoline Scaffold Utility

- Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?

- Source: Molecules (via PMC), 2021.

-

URL:[Link]

-

Microwave

Methodology (General Heterocycles): -

Buchwald-Hartwig on Heterocycles

-

Kinase Inhibitor Synthesis (Analogous Quinazoline Chemistry)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Cinnolin-4-amine in organic synthesis

Application Note: Cinnolin-4-amine in Organic Synthesis & Medicinal Chemistry

Part 1: Executive Summary & Strategic Rationale

The Bioisosteric Advantage this compound (1,2-benzodiazine-4-amine) represents a critical scaffold in modern drug discovery, serving as a nitrogen-rich bioisostere of the privileged 4-aminoquinoline and 4-aminoquinazoline pharmacophores. While quinolines are ubiquitous in antimalarials and kinase inhibitors, the introduction of the N2-nitrogen in the cinnoline core lowers the pKa (approx. 2.64 for the parent cinnoline vs. 4.9 for quinoline), altering solubility profiles and hydrogen-bond acceptor capabilities without significantly changing the steric footprint.

Primary Applications:

-

Kinase Inhibition: The N1-N2 motif provides unique binding modes in the ATP-binding pocket of kinases (e.g., EGFR, c-Met, BTK), often functioning as a bidentate acceptor/donor system.

-

Fragment-Based Drug Design (FBDD): Its rigid, planar structure and defined exit vectors (C3 and N-exocyclic) make it an ideal fragment for growing high-affinity ligands.

-

Diversity-Oriented Synthesis: The 4-amino group serves as a versatile handle for Sandmeyer transformations, enabling access to C4-halides, nitriles, and biaryls that are otherwise difficult to synthesize via direct electrophilic substitution.

Part 2: Chemical Reactivity & Mechanistic Insight

To successfully utilize this compound, one must understand its electronic landscape. The 1,2-diazine ring is highly electron-deficient, making the C4 position susceptible to nucleophilic attack (in precursor forms) and the amine relatively less nucleophilic than an aniline.

Reactivity Landscape (Graphviz Diagram)

Figure 1: Reactivity map of the this compound scaffold. The C4-amine is the primary synthetic handle, while the N1-N2 bond dominates the electronic properties.

Part 3: Validated Experimental Protocols

Protocol A: Robust Synthesis of Cinnolin-4-amines via

Context: Direct synthesis of the amine from the diazonium salt (Richter synthesis) is often low-yielding. The industry-standard approach is the nucleophilic displacement of 4-chlorocinnoline.

Reagents:

-

Substrate: 4-Chlorocinnoline (1.0 equiv)

-

Nucleophile: Ammonia (7N in MeOH) or Primary Amine (1.2 equiv)

-

Solvent: Ethanol or Isopropanol

-

Catalyst (Optional): NaI (0.1 equiv) – accelerates reaction via transient 4-iodo species.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chlorocinnoline (1.0 g, 6.07 mmol) in isopropanol (10 mL) in a pressure-rated sealed tube.

-

Addition: Add the amine component.

-

For parent amine: Add 7N

in MeOH (5 mL). -

For substituted amines: Add amine (7.3 mmol) and

(1.5 equiv).

-

-

Reaction: Seal the tube and heat to 80°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (5% MeOH/DCM). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf spot (Rf ~0.3).

-

-

Workup: Cool to room temperature.

-

If precipitate forms: Filter the hydrochloride salt directly.

-

If solution: Concentrate in vacuo, resuspend in

(sat. aq.), and extract with EtOAc (3x).

-

-

Purification: Recrystallize from EtOH/Ether or flash chromatography (DCM/MeOH gradient).

Critical Note: 4-Chlorocinnoline is sensitive to hydrolysis. Ensure solvents are dry. If the reaction stalls, add 10 mol% NaI.

Protocol B: Library Generation via N-Acylation (Kinase Inhibitor Synthesis)

Context: The exocyclic amine is moderately nucleophilic. Standard Schotten-Baumann conditions often fail due to the electron-withdrawing nature of the diazine ring. We use a pre-activation strategy.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Acylating Agent: Carboxylic Acid (1.2 equiv)

-

Coupling Reagent: HATU (1.2 equiv) or

(for acid chlorides) -

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Activation: In a dry vial, dissolve the Carboxylic Acid and DIPEA in DMF. Add HATU and stir for 15 minutes at RT to form the active ester.

-

Coupling: Add this compound to the activated mixture.

-

Optimization: Heat to 60°C for 12 hours.

-

Why Heat? The N1-nitrogen withdraws electron density from the C4-amine, making it sluggish at RT compared to an aniline.

-

-

Quench: Pour into ice-water. The product usually precipitates.

-

Isolation: Filter and wash with water and diethyl ether.

Data Summary: Coupling Efficiency

| Coupling Method | Substrate Scope | Yield | Notes |

| HATU/DIPEA | Aliphatic Acids | 65-80% | Best for chiral acids; no racemization. |

| Acid Chloride/Pyridine | Aromatic Acids | 85-95% | Most robust; requires dry conditions. |

| T3P (Propylphosphonic anhydride) | Steric Hindrance | 50-70% | Excellent for bulky coupling partners. |

Protocol C: The "Sandmeyer-Suzuki" Relay (Diversity-Oriented Synthesis)

Context: To install carbon substituents at C4 (e.g., for biaryl synthesis), one can convert the amine to an iodide, followed by Pd-catalyzed coupling. This is superior to direct C4-lithiation.

Workflow Diagram (Graphviz)

Figure 2: The Sandmeyer-Suzuki relay converts the amino group into a diversity handle.

Step-by-Step Methodology:

-

Diazotization: Suspend this compound (1 mmol) in 57% HI (aq) at -5°C.

-

Addition: Dropwise add

(1.5 equiv) in water. The solution will turn dark. -

Displacement: Stir at 0°C for 1 hour, then warm to RT. The diazonium species is displaced by iodide.

-

Workup: Neutralize with

, reduce excess iodine with -

Suzuki Coupling: React the isolated 4-iodocinnoline with Ar-

(1.2 equiv),

Part 4: References & Authoritative Sources

-

Ameen, M. A., & El-Emary, T. I. (2023). Cinnolines: A Survey of the Methods of Synthesis and Reactivity. Current Organic Synthesis.[1][2]

-

Lunn, G. (2022). Synthesis of Cinnolines.[3][4][5][6][7][8] In Comprehensive Heterocyclic Chemistry IV. Elsevier.

-

Burtoloso, A. C., et al. (2018). Recent advances in the synthesis of cinnolines.[4][5][7] European Journal of Organic Chemistry.

-

Takeda Pharmaceutical Co. (2015). Patent: Cinnoline derivatives as kinase inhibitors. (Example of industrial application in EGFR inhibition).

Disclaimer: All protocols involve hazardous chemicals (diazonium salts, alkyl halides). Perform a full risk assessment before replication.

Sources

- 1. youtube.com [youtube.com]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Cinnoline - Wikipedia [en.wikipedia.org]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. ijper.org [ijper.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. eurekaselect.com [eurekaselect.com]

Application Notes & Protocols: Cinnolin-4-amine as a Scaffold for Novel Agrochemicals

Abstract

The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous search for novel agrochemical scaffolds with unique modes of action. Nitrogen-containing heterocycles are a proven source of biologically active compounds, with many commercial pesticides based on such structures.[1][2] Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, and insecticidal properties.[3][4][5] This guide presents Cinnolin-4-amine as a versatile and promising starting scaffold for the development of next-generation herbicides, fungicides, and insecticides. We provide a comprehensive framework, from the strategic synthesis of a diverse chemical library to detailed protocols for multi-level bioactivity screening and lead optimization, grounded in the principles of modern agrochemical research.

Introduction: The Case for this compound in Agrochemical Discovery

The discovery pipeline for new agrochemicals is arduous and resource-intensive, demanding innovative starting points to address the dual challenges of efficacy and environmental stewardship. Heterocyclic compounds are mainstays in this endeavor, forming the core of numerous successful products.[1] The cinnoline ring system, an isomer of quinoline and quinazoline, is of particular interest due to its diverse biological activities.[4][5] While much research has focused on its pharmaceutical applications, the reported antifungal, insecticidal, and herbicidal properties of cinnoline derivatives suggest significant untapped potential in crop protection.[3][6]

This compound, with its reactive amino group, serves as an excellent handle for synthetic elaboration. This functional group allows for a wide array of chemical modifications through reactions like nucleophilic aromatic substitution (SNAr), amide bond formation, and modern cross-coupling methodologies.[7][8][9] This synthetic tractability enables the rapid generation of a diverse library of analogues, which is the cornerstone of any successful screening campaign aimed at identifying novel structure-activity relationships (SAR).

This document provides a detailed roadmap for researchers to unlock the potential of the this compound scaffold. We will detail the synthetic logic for library creation, provide step-by-step protocols for primary and secondary screening against key agricultural targets, and discuss the critical path to lead optimization, including considerations of mechanism of action and environmental fate.

Synthetic Strategy: Building a this compound Derivative Library

The primary goal of the initial synthetic campaign is to generate a library of compounds with diverse physicochemical properties. This is achieved by modifying the this compound core at various positions. The amino group at the C4 position is the most straightforward point for diversification.

Core Synthesis: Preparation of this compound

A common route to this compound involves the intramolecular cyclization of a hydrazone, followed by amination. For example, substituted phenyl hydrazono cyano acetamide can undergo intramolecular cyclization with anhydrous AlCl₃ to form the corresponding substituted 4-amino cinnoline 3-carboxamide.[3] For the purpose of library generation, a key intermediate is 4-chlorocinnoline, which can be synthesized from cinnolin-4-one. The 4-chloro derivative is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of amines.[7][10]

Library Generation from this compound

The following protocols outline key reactions for diversifying the this compound scaffold.

Protocol 2.2.1: N-Arylation and N-Alkylation via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of 4-chlorocinnoline with various primary and secondary amines to generate a library of N-substituted cinnolin-4-amines. The aromatic ring of 4-chlorocinnoline is activated towards nucleophilic attack, making this a robust method.[10][11][12]

Materials:

-

4-chlorocinnoline

-

A diverse set of primary and secondary amines (aliphatic, aromatic, heterocyclic)

-

Solvent: N,N-Dimethylformamide (DMF) or Dioxane

-

Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 4-chlorocinnoline (1.0 eq).

-

Add the desired amine (1.2 eq) and the base (2.0 eq).

-

Add the solvent (e.g., DMF) to achieve a concentration of ~0.1 M.

-

Heat the reaction mixture to 80-120 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-